1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated organic compound with a unique structure that includes both fluoroethyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Addition of the fluoroethyl group: This can be done using fluoroethyl halides under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other fluorinated pyrazole derivatives, such as:
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the trifluoromethyl group, which may affect its reactivity and applications.
1-(2-Fluoroethyl)-3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde: Contains a difluoromethyl group instead of trifluoromethyl, potentially altering its chemical properties and biological activity.
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O/c8-1-2-13-5(4-14)3-6(12-13)7(9,10)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZLWREGFMVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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